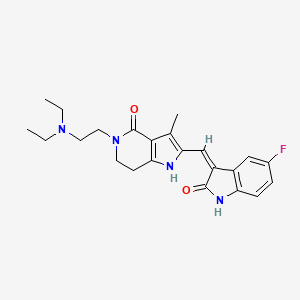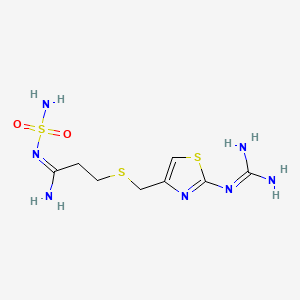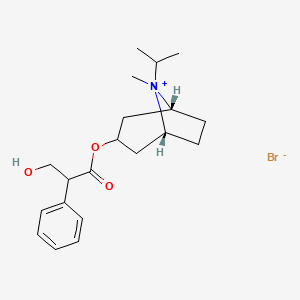
Ipratropiumbromid
Übersicht
Beschreibung
Ipratropium bromide is a quaternary ammonium compound that functions as an anticholinergic agent. It is commonly used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease and asthma. The compound works by relaxing the smooth muscles in the airways, thereby improving airflow and reducing symptoms like shortness of breath .
Wissenschaftliche Forschungsanwendungen
Ipratropium bromide has a wide range of applications in scientific research and medicine:
Chemistry: Used as a model compound in studies of quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease and asthma.
Industry: Employed in the formulation of inhalers and nebulizers for respiratory therapy.
Wirkmechanismus
Target of Action
Ipratropium bromide primarily targets the muscarinic receptors (M3) in the bronchial smooth muscles . These receptors play a crucial role in the contraction and relaxation of the bronchial smooth muscles, which control the airflow in the lungs .
Mode of Action
As an anticholinergic agent, ipratropium bromide works by inhibiting the action of acetylcholine at the muscarinic receptors . Acetylcholine is a neurotransmitter that, when bound to muscarinic receptors, causes bronchial smooth muscle contraction. By blocking this action, ipratropium bromide allows the bronchial smooth muscles to relax, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by ipratropium bromide is the cholinergic pathway . By antagonizing the action of acetylcholine, ipratropium bromide reduces cholinergic signaling, leading to decreased bronchial smooth muscle tone and increased airflow .
Pharmacokinetics
Ipratropium bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of ipratropium is 2.3 L/min, with a renal clearance of 0.9 L/min . After oral administration, about 9.3% of the drug is excreted renally, while 88.5% is excreted via the feces . After inhalation, these figures are 3.2% and 69.4%, respectively .
Result of Action
The primary result of ipratropium bromide’s action is bronchodilation , or the widening of the bronchial airways . This leads to improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . It also provides symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis .
Action Environment
The action of ipratropium bromide is influenced by the environment within the lungs. For instance, the presence of other substances, such as mucus or cellular debris, can affect the drug’s ability to reach its target receptors. Additionally, factors such as the pH and temperature of the lung environment may influence the stability and efficacy of the drug .
Biochemische Analyse
Biochemical Properties
Ipratropium bromide plays a significant role in biochemical reactions by inhibiting the action of acetylcholine at muscarinic receptors. This inhibition prevents the contraction of smooth muscle in the airways, leading to bronchodilation . The compound interacts with muscarinic acetylcholine receptors (M1, M2, and M3 subtypes) without specificity, promoting the degradation of cyclic guanosine monophosphate (cGMP) and reducing intracellular cGMP levels . This interaction decreases the contractility of smooth muscle cells in the lungs, thereby inhibiting bronchoconstriction and mucus secretion .
Cellular Effects
Ipratropium bromide affects various types of cells and cellular processes, particularly in the respiratory system. It influences cell function by blocking the action of acetylcholine on smooth muscle cells in the airways, leading to relaxation and bronchodilation . This compound also impacts cell signaling pathways by reducing the levels of cGMP, which in turn decreases intracellular calcium levels and smooth muscle contractility . Additionally, ipratropium bromide has been shown to inhibit mucus secretion from glandular cells in the respiratory tract .
Molecular Mechanism
The molecular mechanism of ipratropium bromide involves the blockade of muscarinic acetylcholine receptors in the airways . By binding to these receptors, ipratropium bromide prevents acetylcholine from exerting its effects, leading to the relaxation of smooth muscles and bronchodilation . This compound also inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine at neuromuscular junctions in the lungs . The reduction in cGMP levels further contributes to the decreased contractility of smooth muscle cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ipratropium bromide have been observed to change over time. The onset of action typically occurs within 15 to 30 minutes, with the effects lasting for three to five hours . Studies have shown that high-dose treatment with ipratropium bromide for four weeks does not significantly modify the clearance of secretions from the lungs or alter sputum volume and viscosity . The stability and degradation of ipratropium bromide in laboratory settings have not been extensively studied, but its effects on cellular function appear to be consistent over time .
Dosage Effects in Animal Models
The effects of ipratropium bromide vary with different dosages in animal models. Low doses of ipratropium bromide have been shown to decrease airway size by preferentially blocking neuronal M2 muscarinic receptors, while higher doses block M3 muscarinic receptors on airway smooth muscle, resulting in bronchodilation . Inhalation studies in rats and rabbits have demonstrated that ipratropium bromide does not exhibit teratogenic effects at doses significantly higher than the recommended human daily dose .
Metabolic Pathways
Ipratropium bromide is metabolized in the gastrointestinal tract by cytochrome P-450 isoenzymes . Approximately 90% of the orally administered dose is excreted unchanged, while the absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid and tropane . These metabolites have little or no anticholinergic activity .
Transport and Distribution
Ipratropium bromide is minimally bound to plasma proteins, with a blood/plasma concentration ratio of about 0.89 . It has a volume of distribution of 4.6 L/kg, indicating extensive distribution in tissues . Studies have shown that ipratropium bromide does not penetrate the blood-brain barrier . The transport of ipratropium bromide in human bronchial epithelial cells is mediated by organic cation/carnitine transporters, which facilitate its pulmonary absorption .
Subcellular Localization
The subcellular localization of ipratropium bromide has not been extensively studied. Its primary site of action is the muscarinic acetylcholine receptors on the surface of smooth muscle cells in the airways . The compound’s activity is largely confined to the respiratory tract, where it exerts its bronchodilatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps. One common method starts with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. This is followed by the addition of isopropyl tropine mesylate, removal of the organic solvent, and hydrolysis with an inorganic acid. The final step involves a bromomethylation reaction with methyl bromide to yield ipratropium bromide .
Industrial Production Methods: Industrial production of ipratropium bromide typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ipratropium bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions: The synthesis of ipratropium bromide involves reagents such as oxalyl chloride, isopropyl tropine mesylate, and methyl bromide. The reactions are typically carried out in organic solvents under controlled temperatures to ensure high yield and purity .
Major Products: The major product of the synthesis is ipratropium bromide itself. By-products may include unreacted starting materials and minor impurities, which are removed through purification steps .
Vergleich Mit ähnlichen Verbindungen
Tiotropium bromide: Another anticholinergic agent used for long-term maintenance treatment of chronic obstructive pulmonary disease.
Atropine: A tertiary amine with similar anticholinergic properties but more systemic effects.
Glycopyrrolate: A quaternary ammonium compound with anticholinergic activity used in various medical applications.
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and short duration of effect, making it suitable for acute relief of bronchospasm. Its quaternary ammonium structure limits systemic absorption, reducing the risk of side effects compared to tertiary amines like atropine .
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ipratropium Bromide?
A1: Ipratropium Bromide acts as a non-selective muscarinic antagonist. [, , , , , ] It competitively inhibits the action of acetylcholine at muscarinic receptors in the airways. [] Acetylcholine typically binds to these receptors, causing smooth muscle contraction and bronchoconstriction. By blocking this interaction, Ipratropium Bromide induces bronchodilation, expanding the airways and facilitating easier breathing. [, , ]
Q2: How does the bronchodilatory effect of Ipratropium Bromide differ from beta2-agonists in terms of the airways targeted?
A2: While beta2-agonists relax both large and small airways relatively equally, Ipratropium Bromide predominantly affects the larger airways. [] This difference arises from the primary site of cholinergic-induced bronchoconstriction, which is mainly localized in the larger airways. []
Q3: Does Ipratropium Bromide offer protection against bronchoconstriction induced by different stimuli?
A3: Yes, Ipratropium Bromide demonstrates protective effects against various bronchoconstricting stimuli. [] Studies have shown its efficacy in inhibiting bronchoconstriction induced by methacholine and histamine in patients with mild asthma. [] It also provided some protection against exercise-induced bronchospasm. []
Q4: What is the molecular formula and weight of Ipratropium Bromide?
A4: The molecular formula of Ipratropium Bromide is C20H30BrNO3. [] Its molecular weight is 414.3 g/mol. []
Q5: What is known about the stability of Ipratropium Bromide formulations?
A5: A study evaluating a new Ipratropium Bromide formulation for nebulization (0.5 mg/mL) found that its inhaled mass was consistently lower than the traditional formulation (0.5 mg/2mL) across various nebulizers. [] While this might suggest potential stability differences between formulations, further research is necessary to draw definitive conclusions.
Q6: How is Ipratropium Bromide absorbed and distributed in the body?
A7: Ipratropium Bromide, when inhaled, is poorly absorbed into the systemic circulation due to its low lipid solubility. [, , ] This property contributes to its minimal systemic side effects compared to other anticholinergic agents. [, ] While it primarily exerts its bronchodilatory effect locally in the airways, a portion of the inhaled drug may be swallowed, potentially leading to systemic effects in some cases. []
Q7: What is the metabolic fate of Ipratropium Bromide?
A8: While specific details on the metabolic pathways of Ipratropium Bromide were not found in the provided abstracts, a pharmacokinetic study describes its profile using a one-compartment model with first-order absorption. [] The study suggests a metabolic clearance rate of 6.78 L/min. []
Q8: What is the evidence for the efficacy of Ipratropium Bromide in treating asthma?
A8: Several studies demonstrate the efficacy of Ipratropium Bromide in asthma treatment:
- Bronchodilation: It effectively induces bronchodilation in both acute and stable asthma, significantly improving FEV1 compared to placebo. []
- Protection against stimuli: It provides significant protection against bronchoconstriction triggered by methacholine and histamine in individuals with mild asthma. []
- Exercise-induced asthma: It offers some protection against exercise-induced bronchospasm, although the response varies among individuals. []
- Pediatric asthma: While less potent than beta2-agonists, studies show it can provide bronchodilation in children with asthma when administered in sufficiently high doses. []
Q9: What is the role of Ipratropium Bromide in managing Chronic Obstructive Pulmonary Disease (COPD)?
A11: Ipratropium Bromide is considered a primary treatment option for COPD, demonstrating significant efficacy in both stable and exacerbated states: [, , , , , , , , ]
- Bronchodilation: It effectively improves lung function in COPD patients by inducing bronchodilation, leading to significant increases in FEV1, FVC, and other spirometric parameters. [, , , , , , , , ]
- Symptom relief: It effectively reduces symptoms like cough and dyspnea in COPD patients, improving their quality of life. [, , , , , , , , , ]
- Exacerbation management: It plays a crucial role in managing acute exacerbations of COPD, improving lung function parameters, oxygen saturation, and reducing the need for hospitalization. [, , , , , , , , ]
Q10: How does the efficacy of Ipratropium Bromide compare to other bronchodilators like salbutamol, fenoterol, and theophylline in treating COPD?
A10: Several studies have compared Ipratropium Bromide with other bronchodilators in treating COPD:
- Salbutamol: While both drugs effectively improve lung function, their combination often provides greater bronchodilation than either drug alone. [, , , ]
- Fenoterol: Similar to salbutamol, combining Ipratropium Bromide with fenoterol often results in additive bronchodilation compared to using either drug individually. []
- Theophylline: Ipratropium Bromide, when nebulized, demonstrates superior bronchodilation compared to oral theophylline in patients with COPD. []
Q11: What is the role of Ipratropium Bromide in premedication for bronchoscopy?
A13: Inhaled Ipratropium Bromide, when used as a premedication for bronchoscopy, demonstrates several benefits: []
- Reduced dyspnea: It effectively lowers dyspnea scores on the Borg scale compared to a control group. []
- Cough suppression: It significantly decreases cough scores on the visual analog scale (VAS). []
- Improved airway visualization: It reduces tracheobronchial secretions, enhancing airway visualization during the procedure. []
Q12: Does long-term use of combined Ipratropium Bromide and Salbutamol affect the therapeutic benefits of Ipratropium Bromide?
A15: While long-term combined use might decrease responsiveness to Salbutamol, studies indicate that the responsiveness to Ipratropium Bromide remains unaffected. [, ] This sustained efficacy of Ipratropium Bromide highlights its importance in the long-term management of COPD. [, ]
Q13: How does the efficiency of pulmonary delivery of Ipratropium Bromide differ between a mesh-type nebulizer and a jet-type nebulizer?
A16: A study comparing the efficiency of a new mesh-type nebulizer (NE-SM1 NEPLUS) with a jet-type nebulizer (Pariboy SX) found no significant difference in the dose-normalized AUClast of Ipratropium Bromide in surgical patients under mechanical ventilation. [] This finding suggests that both types of nebulizers can achieve comparable lung deposition of the drug. []
Q14: Does the presence of preservatives in Ipratropium Bromide nebulizer solution affect its bronchodilatory effect?
A17: A study investigated the effects of preservative-containing and preservative-free Ipratropium Bromide nebulizer solutions in patients with stable and acute asthma. [] The results showed no significant difference in bronchodilation between the two formulations, suggesting that the preservatives, at the usual dose, do not compromise its efficacy. []
Q15: What analytical methods are used to determine Ipratropium Bromide concentration?
A15: Several analytical methods have been employed for Ipratropium Bromide analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC with UV/VIS detection is a common method for quantifying Ipratropium Bromide in various formulations, often used to assess its stability and compatibility with other drugs. [, ]
- Plasma concentration measurements: Studies investigating the pharmacokinetics of Ipratropium Bromide have utilized plasma concentration measurements to assess its absorption, distribution, and elimination profiles. [, ]
Q16: What are the key parameters for validating analytical methods used to determine Ipratropium Bromide concentration?
A16: Studies employing analytical techniques for Ipratropium Bromide quantification emphasize several validation parameters:
- Specificity: Ensuring the method accurately differentiates Ipratropium Bromide from other components in the sample matrix. [, ]
- Linearity: Establishing a linear relationship between the drug's concentration and the measured signal within a specific range. [, ]
- Accuracy: Determining the closeness of the measured values to the true concentration of Ipratropium Bromide. [, ]
- Precision: Assessing the reproducibility and repeatability of the measurements obtained using the chosen method. [, ]
- Stability: Evaluating the stability of the drug in the sample matrix and under various storage conditions. [, ]
Q17: What are some alternatives to Ipratropium Bromide for treating respiratory conditions?
A17: Several alternative bronchodilators are available for treating respiratory conditions, each with its own mechanism of action and efficacy profile:
- Short-acting beta2-agonists (SABAs): Such as salbutamol and terbutaline, provide rapid bronchodilation and are commonly used as rescue medications for acute bronchospasm. [, , , , , , ]
- Long-acting beta2-agonists (LABAs): Like salmeterol and formoterol, offer prolonged bronchodilation and are typically used in combination with inhaled corticosteroids for long-term management of asthma and COPD. [, , , ]
- Inhaled corticosteroids (ICS): Such as budesonide, fluticasone, and beclomethasone, reduce airway inflammation and are often used in combination with LABAs for long-term control of asthma and COPD. [, , , , , , ]
- Theophylline: A less commonly used bronchodilator with a narrow therapeutic index, offering moderate bronchodilation in COPD. [, , ]
- Magnesium sulfate: Emerging evidence suggests nebulized magnesium sulfate might provide additional bronchodilation in severe asthma exacerbations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


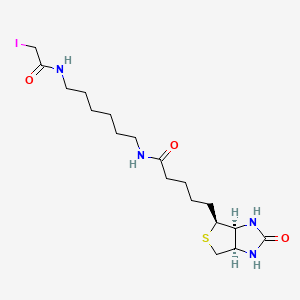
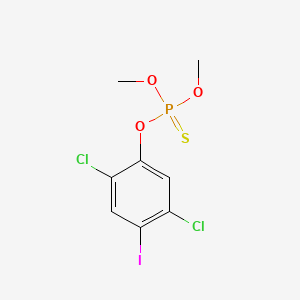

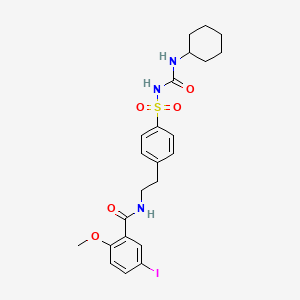

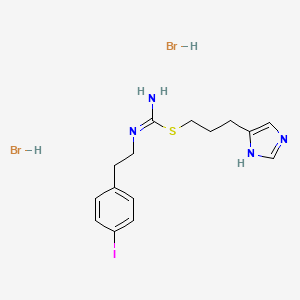
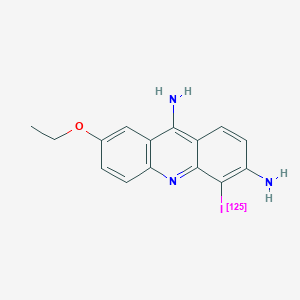
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)



